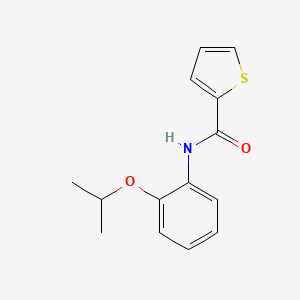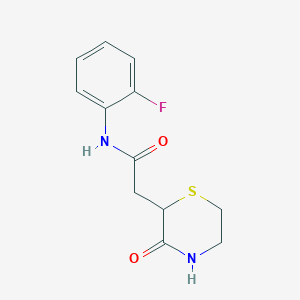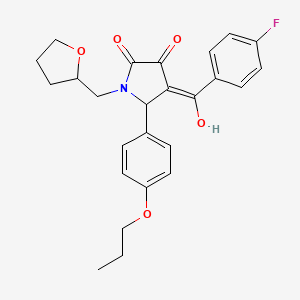
N-(2-isopropoxyphenyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropoxyphenyl)-2-thiophenecarboxamide, also known as LY2183240, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of carboxamides and is a selective antagonist of the cannabinoid receptor CB1.
作用機序
N-(2-isopropoxyphenyl)-2-thiophenecarboxamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor is involved in the regulation of appetite, metabolism, and addiction. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is known to play a role in the regulation of these processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce food intake, body weight, and adiposity. This compound has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animals. In addiction models, this compound has been shown to reduce the reinforcing effects of drugs of abuse.
実験室実験の利点と制限
N-(2-isopropoxyphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which allows researchers to study the specific effects of blocking this receptor. This compound has also been shown to have a good safety profile in animal models. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in some experiments. Additionally, this compound has a short half-life, which can limit the duration of its effects in some experiments.
将来の方向性
There are several future directions for the study of N-(2-isopropoxyphenyl)-2-thiophenecarboxamide. One area of interest is the potential therapeutic applications of this compound in diseases such as obesity, diabetes, and addiction. Additional studies are needed to determine the optimal dosing and administration of this compound for these conditions. Another area of interest is the development of new CB1 receptor antagonists with improved properties such as solubility and half-life. Finally, further research is needed to fully understand the mechanism of action of this compound and the endocannabinoid system.
合成法
The synthesis of N-(2-isopropoxyphenyl)-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-bromoanisole with potassium tert-butoxide to form 2-methoxyphenyl propene. This intermediate is then reacted with thiophene-2-carboxylic acid to form the desired product, this compound. The overall yield of this synthesis method is approximately 35%.
科学的研究の応用
N-(2-isopropoxyphenyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. In obesity, this compound has been shown to reduce food intake and body weight in animal models. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity. In addiction, this compound has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and heroin.
特性
IUPAC Name |
N-(2-propan-2-yloxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10(2)17-12-7-4-3-6-11(12)15-14(16)13-8-5-9-18-13/h3-10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIPKFSXWVODDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({4-[(isoxazol-3-ylmethyl)(methyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}carbonyl)cyclopropanecarbonitrile](/img/structure/B5361495.png)
![6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5361500.png)

![1-{1-[4-methoxy-3-(methoxymethyl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5361521.png)
![(1R*,2R*,6S*,7S*)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5361527.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5361535.png)
![2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5361540.png)


![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)

![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)